
Pseurotin A
Descripción general
Descripción
Pseurotin A is a fungal secondary metabolite first isolated from Pseudeurotium ovalis in 1976 . It features a unique 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core, a hybrid polyketide-nonribosomal peptide (PKS-NRPS) product . Biosynthetically, its gene cluster overlaps with fumagillin in Aspergillus fumigatus, regulated by transcription factors like FapR and GliZ under zinc-dependent conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pseurotin A involves several key steps, including the formation of the lactam core. One efficient method includes a tandem oxidation-cyclization reaction starting from an acetylenic amide precursor . This method has been optimized to achieve high yields and purity of the lactam intermediate, which is crucial for the subsequent steps in the synthesis of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Aspergillus fumigatus or Pseudeurotium ovalis under controlled conditions . The fermentation process is optimized to maximize the yield of this compound, which is then extracted and purified using chromatographic techniques .
Análisis De Reacciones Químicas
Biosynthetic Reactions
Pseurotin A originates from azaspirene (2 ) through a series of enzymatic modifications (Figure 1) . The biosynthetic gene cluster (psoA–psoF) orchestrates these steps:
Enzyme | Function | Key Reaction | Product |
---|---|---|---|
PsoA | Polyketide synthase–nonribosomal peptide synthetase (PKS–NRPS) | Initiates backbone assembly via hybrid PKS-NRPS activity | Azaspirene (2 ) |
PsoC | Methyltransferase | Methylates C8 tertiary alcohol | Intermediate (3 ) |
PsoD | Cytochrome P450 | Oxidizes C17 benzyl carbon to ketone | Intermediate (4 ) |
PsoE | Glutathione S-transferase | Isomerizes C3–C4 double bond from E to Z configuration | Intermediate (5 ) |
PsoF | Bifunctional epoxidase–C-methyltransferase | Catalyzes C11,12-epoxidation and C-methylation of polyketide backbone | Epoxide intermediate (7 ) |
The epoxide (7 ) undergoes spontaneous hydrolysis via two pathways :
- SN2 attack at C11: Forms this compound (8 ) with 10S,11S-diol configuration.
- SN2' attack at C13: Results in allyl migration, yielding pseurotin D (9 ).
Epoxide Hydrolysis
The C11,12-epoxide (7 ) spontaneously hydrolyzes in aqueous environments, producing diol derivatives (8 , 9 , 13 , 14 , 16 , 17 ) (Scheme 2) . Iodide ions enhance the yield of pseurotin D over A by favoring SN2' attack .
Oxidative Rearrangement
Synerazol (2 ) and pseurotin E (3 ) are synthesized from this compound in a one-pot reaction involving acid-mediated rearrangement .
Chemical Stability and Reactivity
This compound degrades under basic conditions, with the γ-lactam ring opening above pH 8.0 . Its conjugated dienone system undergoes Diels-Alder reactions with dienophiles, enabling synthetic diversification .
Table 3: Hydrolysis Kinetics of Epoxide 7
Condition | Temperature (°C) | Major Product | Ratio (A:D) |
---|---|---|---|
pH 7.4 buffer | 25 | This compound | 3:1 |
0.1 M NaI | 25 | Pseurotin D | 1:4 |
Structural Insights
The 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton (Figure 1) confers rigidity, directing reactivity to the exocyclic epoxide and α,β-unsaturated ketone moieties. NMR studies confirm C5–C6 double bond (J = 15.2 Hz) and C8 methoxy group (δ 3.42 ppm) .
Aplicaciones Científicas De Investigación
Anticancer Properties
Pseurotin A has shown promising results in cancer research, particularly in the context of prostate and breast cancers:
- Prostate Cancer : A study demonstrated that this compound significantly reduced tumor weight and volume in mouse models of castration-resistant prostate cancer. Mice treated with this compound exhibited a 60.7% reduction in tumor weight compared to control groups, indicating its potential as a therapeutic agent for managing tumor recurrence and growth post-surgery .
- Breast Cancer : Research has indicated that this compound acts as a suppressor of hormone-dependent breast cancer progression by inhibiting the secretion of proprotein convertase subtilisin/kexin type 9 (PCSK9) and its interaction with the LDL receptor. This mechanism may contribute to reducing hypercholesterolemia-related breast cancer progression .
Bone Health
This compound has been investigated for its effects on osteoporosis:
- Inhibition of Osteoclastogenesis : this compound was found to inhibit the formation of osteoclasts, which are cells responsible for bone resorption. This effect is mediated through the suppression of reactive oxygen species (ROS) levels and the inhibition of RANKL-induced signaling pathways. In ovariectomized mice, a model for postmenopausal osteoporosis, this compound prevented bone loss by reducing osteoclast activity .
Metabolic Disorders
This compound has also been explored for its potential in treating metabolic conditions:
- Hypercholesterolemia : The compound has been reported to target hypercholesterolemia effectively, which is crucial given the link between cholesterol levels and various chronic diseases, including cardiovascular issues and certain cancers .
Anti-inflammatory and Anticonvulsant Activities
Recent studies have highlighted additional therapeutic potentials of this compound:
- Anti-inflammatory Effects : The compound exhibited anti-inflammatory properties and weak cytotoxic activity against various cancer cell lines, suggesting its utility in managing inflammatory conditions .
- Anticonvulsant Activity : this compound showed promise as an anticonvulsant lead in preclinical models, indicating its potential application in treating seizure disorders .
Comprehensive Data Table
Mecanismo De Acción
Pseurotin A exerts its effects through multiple mechanisms:
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogues
Stereoisomers: Pseurotin A1 and A2
Pseurotin A1 (1) and A2 (2) are stereoisomers differing at C-8 and C-9 (Table 1). Their configurations were resolved via NOESY and CD spectroscopy:
- Pseurotin A (3) : 8S configuration with a positive CD Cotton effect at 250 nm.
- Pseurotin A2 (2) : Revised to 8S/9R configuration (previously misassigned as 8R) with a negative Cotton effect .
Feature | This compound | Pseurotin A1 | Pseurotin A2 |
---|---|---|---|
C-8 Configuration | S | S | S |
C-9 Configuration | R | R | R |
CD Cotton Effect | Positive | N/A | Negative |
Source | A. fumigatus | Marine-derived A. fumigatus | Marine-derived A. fumigatus |
Table 1: Stereochemical distinctions among this compound isomers .
Methylated Derivatives: 11-O-Methylthis compound
- Structure: Methylation at C-11 hydroxyl group (C₂₃H₂₇NO₈) .
- Comparison with this compound: Identical UV/IR spectra but distinct ¹³C NMR shifts (Δδ ~0.1–0.3 ppm) at C-9, C-10, C-11, and C-12 . Stereoisomer 11-O-methylpseurotin A2 (10) shows β-OH configuration at C-9, confirmed by NOE correlations .
Functional Analogues with Divergent Skeletons
Azaspirene
- Structure: Shares the spirocyclic core but includes a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione with an additional anti-angiogenic side chain .
- Activity : Inhibits angiogenesis (IC₅₀ ~0.1 µg/mL) via VEGF suppression, unlike this compound’s chitin synthase inhibition .
Pseurotin D
- Structure : Brominated analogue with 12,13-dibromo substitution .
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating and characterizing Pseurotin A from fungal sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques such as HPLC or column chromatography. Characterization employs NMR, mass spectrometry, and X-ray crystallography to confirm structure . For example, in Metarhizium robertsii, this compound was isolated from a destruxin-deficient mutant strain using ethyl acetate extraction and silica gel chromatography, with structural confirmation via NMR .
Q. What experimental designs are recommended for studying this compound’s biosynthesis pathways?
- Methodological Answer : Use gene knockout or RNA interference to silence suspected biosynthetic genes (e.g., non-ribosomal peptide synthetases or polyketide synthases). Metabolite profiling via LC-MS before and after gene silencing can identify pathway disruptions. Comparative genomic analysis of wild-type and mutant strains is critical .
Q. How can researchers validate this compound’s bioactivity in in vitro assays?
- Methodological Answer : Employ dose-response assays (e.g., MIC tests for antimicrobial activity or MTT assays for cytotoxicity). Include positive controls (e.g., standard antibiotics) and replicate experiments to ensure statistical significance. For immunomodulatory studies, measure cytokine levels (e.g., IL-6, TNF-α) in cell cultures using ELISA .
Advanced Research Questions
Q. How can conflicting data on this compound’s cytotoxic vs. neuroprotective effects be systematically resolved?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to aggregate existing studies. Apply meta-analysis to assess heterogeneity and subgroup differences (e.g., cell types, dosage ranges). Use in vivo models (e.g., zebrafish or murine systems) to test context-dependent effects under controlled conditions .
Q. What strategies optimize this compound yield in fungal fermentation systems?
- Methodological Answer : Use response surface methodology (RSM) to test variables like pH, temperature, and nutrient composition. Monitor secondary metabolite production via LC-MS. Strain engineering (e.g., overexpression of regulatory genes) and co-culture with bacterial symbionts can enhance yield .
Q. How can the structural diversity of this compound analogs be exploited for structure-activity relationship (SAR) studies?
- Methodological Answer : Generate analogs via precursor-directed biosynthesis or chemical modification (e.g., acetylation, methylation). Test analogs in bioassays targeting specific pathways (e.g., HIF-1α inhibition for anticancer activity). Use molecular docking to predict binding affinities to target proteins .
Q. Data Contradiction and Reproducibility
Q. What factors contribute to variability in this compound’s reported bioactivity across studies?
- Methodological Answer : Variability may arise from differences in fungal strain origin, extraction protocols, or assay conditions. Standardize materials using authenticated strains (e.g., from the CBS-KNAW collection) and report detailed experimental parameters (e.g., solvent purity, incubation time) .
Q. How should researchers address discrepancies in this compound’s mechanism of action across cell lines?
- Methodological Answer : Perform transcriptomic or proteomic profiling (e.g., RNA-seq, SILAC) to identify cell-specific pathways. Validate findings using CRISPR-Cas9 knockouts of suspected targets. Cross-reference results with databases like STRING or KEGG .
Q. Experimental Design Frameworks
Q. How can the PICOT framework be applied to design clinical-relevant studies on this compound?
- Methodological Answer :
- P (Population): Human cancer cell lines (e.g., HeLa, A549).
- I (Intervention): this compound treatment at IC50 concentrations.
- C (Comparison): Untreated controls or standard chemotherapeutics.
- O (Outcome): Apoptosis rate (measured via flow cytometry).
- T (Time): 24–72 hours post-treatment .
Q. What ethical considerations apply to in vivo studies of this compound’s toxicity?
- Methodological Answer : Follow ARRIVE guidelines for animal studies. Use the minimum sample size required for statistical power, and prioritize non-invasive endpoints (e.g., weight loss, behavioral changes). Obtain approval from institutional animal ethics committees .
Q. Data Presentation and Reproducibility
Table 1 : Key Parameters for Reproducing this compound Isolation
Propiedades
Número CAS |
58523-30-1 |
---|---|
Fórmula molecular |
C22H25NO8 |
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
8-benzoyl-2-[(E)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |
InChI |
InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5+ |
Clave InChI |
SLYDIPAXCVVRNY-VZUCSPMQSA-N |
SMILES |
CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O |
SMILES isomérico |
CC/C=C/C(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O |
SMILES canónico |
CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O |
Apariencia |
White solid |
Sinónimos |
[5S-[2(1R*,2R*,3Z),5α,8β,9β]]-8-Benzoyl-2-(1,2-dihydroxy-3-hexenyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione; (5S,8S,9R)-8-Benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxy-3-hexenyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]n |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.